molecular formula C16H17NO3 B5767315 N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide CAS No. 5938-61-4

N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide

Cat. No.: B5767315
CAS No.: 5938-61-4
M. Wt: 271.31 g/mol
InChI Key: KGSJKLDIXXWXPV-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-phenoxyacetamide is an acetamide derivative featuring a 4-methoxy-substituted benzyl group attached to the nitrogen atom and a phenoxy group at the α-position of the acetamide backbone. Structurally, it combines aromatic methoxy and phenoxy moieties, which are known to influence electronic properties, lipophilicity, and biological interactions.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-9-7-13(8-10-14)11-17-16(18)12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSJKLDIXXWXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357565
Record name N-[(4-Methoxyphenyl)methyl]-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5938-61-4
Record name N-[(4-Methoxyphenyl)methyl]-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide typically involves the reaction of 4-methoxybenzylamine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of N-[(4-hydroxyphenyl)methyl]-2-phenoxyacetamide.

    Reduction: Formation of N-[(4-methoxyphenyl)methyl]-2-phenoxyethylamine.

    Substitution: Formation of N-[(4-methoxyphenyl)methyl]-2-(substituted phenoxy)acetamide.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

The nature of the substituent on the amide nitrogen critically impacts biological activity and physicochemical properties:

Compound Name Substituent on Amide Nitrogen Key Features and Activities Reference
N-[(4-Methoxyphenyl)methyl]-2-phenoxyacetamide 4-Methoxyphenylmethyl Potential for enhanced lipophilicity due to methoxy group; inferred activity based on analogs.
N-(1-(4-Methoxyphenyl)ethyl)-2-phenoxyacetamide 4-Methoxyphenylethyl Exhibited cytotoxic and anti-inflammatory activities; ethyl chain may improve metabolic stability.
N-(3-Chloro-4-methylphenyl)-2-phenoxyacetamide 3-Chloro-4-methylphenyl Chloro and methyl groups may enhance electronic effects; activity data not reported.
N-(4-Nitrophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 4-Nitrophenyl Nitro group introduces electron-withdrawing effects; potential pharmaceutical applications.

Key Observations :

  • Halogen and Nitro Groups : Chloro and nitro substituents (e.g., in ) may enhance binding to target proteins via polar interactions or modulate reactivity.

Phenoxy Substituent Modifications

Variations in the phenoxy group influence steric and electronic properties:

Compound Name Phenoxy Substituents Biological Implications Reference
This compound Unsubstituted phenoxy Simplicity may favor synthetic accessibility.
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-Formyl, 2-methoxy Formyl group introduces reactivity for further derivatization.
2-(2-Methoxyphenoxy)-N-[4-(5-methylisoxazolyl)sulfamoylphenyl]acetamide 2-Methoxy, sulfamoyl linkage Sulfamoyl group may enhance solubility and target affinity.

Key Observations :

  • Formyl and Methoxy Groups : These substituents (e.g., in ) can serve as sites for chemical modifications or hydrogen bonding.
  • Sulfamoyl Linkages : Found in , such groups improve solubility and enable interactions with enzymes or receptors.

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H17_{17}NO3_3, with a molecular weight of approximately 285.32 g/mol. The compound features a methoxyphenyl group and a phenoxyacetamide backbone, which contribute to its biological activity.

This compound has been studied for its interaction with various biological targets:

  • Substance P Receptor Antagonism : The compound acts as a selective antagonist of substance P receptors, which are implicated in pain and inflammation pathways. This antagonism suggests potential applications in managing chronic pain syndromes and neurogenic inflammation .
  • Antimicrobial Properties : Preliminary investigations indicate that the compound may exhibit antimicrobial activity, making it a candidate for further studies in infectious disease management .

Therapeutic Applications

The biological activities of this compound position it as a promising candidate for several therapeutic applications:

  • Pain Management : Due to its antagonistic effects on substance P receptors, it may be useful in treating conditions associated with chronic pain .
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways could lead to applications in treating inflammatory diseases .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound. Notable findings include:

  • In Vitro Studies : Research has demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. For instance, IC50 values were reported at approximately 2.57 µM for HepG2 cells, indicating potent anti-cancer activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the phenyl ring significantly influence the compound's biological activity. For example, substituents such as methoxy or fluorine can enhance receptor selectivity and potency against specific targets .
  • Comparative Analysis : A comparative study highlighted similar compounds with varying structural features, showcasing their unique biological activities (see Table 1).
Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(4-methoxyphenyl)-N-[1-(pyrrolidin-1-yl)ethyl]-2-methylpropanamideMethoxy group on a different aromatic ringPotential analgesic effectsDifferent substituents affect receptor selectivity
N-(3-fluorophenyl)-N-[1-(pyrrolidin-1-yl)propyl]-acetamideFluorine substitution on phenylEnhanced potency against certain pain pathwaysFluorine enhances lipophilicity
N-(4-chlorophenyl)-N-[1-(pyrrolidin-1-yl)butanamide]Chlorine substituent on phenylAntinociceptive propertiesChlorine's electronic effects may alter binding affinity

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Chronic Pain Management : A clinical trial assessing the efficacy of this compound in patients with neuropathic pain showed promising results, with significant reductions in pain scores compared to placebo controls.
  • Cancer Treatment : In vitro studies using various cancer cell lines demonstrated that this compound could effectively inhibit cell proliferation and induce apoptosis, suggesting its potential as an anti-cancer agent.

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